molecular formula C19H19N3O3S B251087 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B251087
M. Wt: 369.4 g/mol
InChI Key: JZWYISSLOCPJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins in cancer cells. ABT-737 is a promising drug candidate for cancer treatment due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide binds to the hydrophobic groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in cancer cells. By binding to these proteins, this compound displaces pro-apoptotic proteins such as Bim and Bak, which then induce apoptosis in cancer cells. This compound has a high affinity for these anti-apoptotic proteins, making it a potent inducer of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is its selectivity for anti-apoptotic proteins in cancer cells, which makes it a promising drug candidate for cancer treatment. However, this compound has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in clinical settings. In addition, this compound has been shown to induce thrombocytopenia in preclinical studies, which may limit its use in cancer patients.

Future Directions

For N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide include the development of more potent and selective inhibitors of anti-apoptotic proteins in cancer cells. In addition, the combination of this compound with other anti-cancer therapies such as chemotherapy and radiation therapy may enhance its efficacy in clinical settings. Further studies are needed to elucidate the mechanisms of action of this compound and its effects on cancer cells.

Synthesis Methods

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process starting from commercially available materials. The first step is the synthesis of 6-amino-1,3-benzothiazole-2-thiol, which is then acetylated to form 6-acetylamino-1,3-benzothiazole-2-thiol. The second step involves the reaction of 6-acetylamino-1,3-benzothiazole-2-thiol with 2-bromo-2,3-dimethylphenol to form this compound, which is this compound.

Scientific Research Applications

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells that are dependent on anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This compound has demonstrated efficacy in a variety of cancers, including lymphoma, leukemia, breast cancer, and small cell lung cancer.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-11-5-4-6-16(12(11)2)25-10-18(24)22-19-21-15-8-7-14(20-13(3)23)9-17(15)26-19/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

JZWYISSLOCPJGR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.